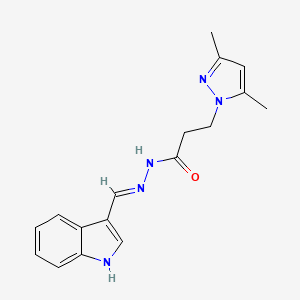
AFX-9901
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AFX-9901 is derived from a natural compound and has potent tumorcidal and anti-angiogenic properties. In pilot human studies it demonstrated efficacy in a variety of solid tumors and had minimal side effects.
Applications De Recherche Scientifique
1. Regulation of Intracellular Localization and Transcriptional Activity
AFX-9901 has been studied for its role in cellular processes, particularly in the regulation of intracellular localization and transcriptional activity. Research shows that AFX, a human Forkhead transcription factor, undergoes phosphorylation by protein kinase B (PKB), impacting its localization and function. This phosphorylation shifts AFX from the nucleus to the cytoplasm, influencing its transcriptional activity and potentially playing a role in cell cycle regulation and oncogenic transformation (Brownawell et al., 2001); (Takaishi et al., 1999).
2. Impact on Cell Cycle and Potential in Cancer Research
AFX-9901 is also significant in the context of cell cycle regulation and cancer research. The Forkhead transcription factors AFX, FKHR, and FKHR-L1, which AFX-9901 mimics, have been shown to cause growth suppression in various cell lines, including those transformed by Ras or lacking the tumor suppressor PTEN. AFX specifically induces a G1 cell cycle arrest, independent of retinoblastoma protein but dependent on the cell-cycle inhibitor p27kip1, suggesting its potential role in oncogenic transformation (Medema et al., 2000).
3. Role in Genomic Rearrangements Associated with Leukemia
The AFX gene, related to AFX-9901, is involved in genomic rearrangements in acute leukemias. AFX fuses with MLL in leukemias characterized by a t(X;11)(q13;q23) translocation. This fusion disrupts the forkhead domain of the AFX protein, similar to disruptions seen in other cancers, indicating a potential role in leukemic pathogenesis (Borkhardt et al., 1997).
4. Insights into Mechanisms of Apoptosis in Hepatocellular Carcinoma
Research on AFX-9901 extends to its effects on apoptosis in cancer cells. A study demonstrated that silencing the AFP gene (related to AFX-9901) in hepatocellular carcinoma cells induced apoptosis, potentially through up-regulation of Caspase-3. This finding provides insights into the mechanisms of cell death in cancer, highlighting the therapeutic potential of targeting AFX-related pathways (Feng, 2011).
Propriétés
Nom du produit |
AFX-9901 |
|---|---|
Formule moléculaire |
C18H18Cl3FN4OS |
Apparence |
Solid powder |
Synonymes |
AFX9901; AFX-9901; AFX 9901; ; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone](/img/structure/B1191476.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
![2,7-Diamino-3-(1,3-benzodioxol-5-yldiazenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191488.png)
![4-{[2,7-Diamino-6-cyano-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B1191489.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)
![2-{[(2-Chloro-3-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191492.png)
![2-{[(3,5-dibromopyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191493.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)
![Methyl 4-amino-3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B1191496.png)

![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]thio}-3H-purin-6-amine](/img/structure/B1191498.png)